1-(5-Fluoropyridin-3-yl)propan-2-one 1-(5-Fluoropyridin-3-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17965429
InChI: InChI=1S/C8H8FNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8FNO
Molecular Weight: 153.15 g/mol

1-(5-Fluoropyridin-3-yl)propan-2-one

CAS No.:

Cat. No.: VC17965429

Molecular Formula: C8H8FNO

Molecular Weight: 153.15 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoropyridin-3-yl)propan-2-one -

Specification

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
IUPAC Name 1-(5-fluoropyridin-3-yl)propan-2-one
Standard InChI InChI=1S/C8H8FNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3
Standard InChI Key QHAUQZIQTQUQMX-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC(=CN=C1)F

Introduction

1-(5-Fluoropyridin-3-yl)propan-2-one is a fluorinated organic compound belonging to the class of pyridine derivatives. It is classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. This compound is notable for its unique chemical properties, which are enhanced by the fluorine atom in the pyridine ring, making it a subject of interest in various scientific studies, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of 1-(5-Fluoropyridin-3-yl)propan-2-one can be achieved through various chemical methods, often starting from 5-fluoropyridine. The reaction conditions typically require controlled temperatures and the use of inert atmospheres (e.g., nitrogen or argon) to minimize oxidation or moisture interference. Optimizing the yield involves adjusting the stoichiometry of reactants and reaction time.

Chemical Reactions and Mechanisms

1-(5-Fluoropyridin-3-yl)propan-2-one can undergo various chemical reactions, including nucleophilic addition and substitution reactions. Common reagents for these reactions include nucleophiles such as amines and alcohols. The mechanism of action in biological systems primarily involves interactions with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the fluorine atom and carbonyl group.

Biological Applications and Potential

This compound serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its potential applications in medicinal chemistry are significant due to its ability to modulate biological pathways relevant in pharmacology. The fluorine atom enhances its binding affinity to specific enzymes or receptors, which can lead to therapeutic effects.

Safety Considerations

Handling 1-(5-Fluoropyridin-3-yl)propan-2-one requires care due to its potential irritant properties. Proper protective equipment and ventilation should be used when working with this compound to minimize exposure risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator